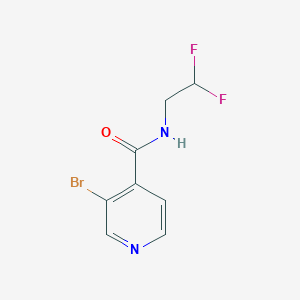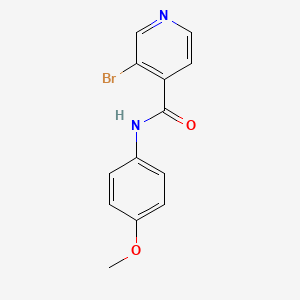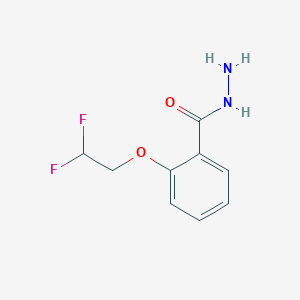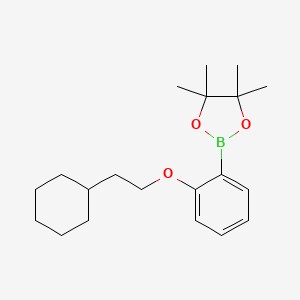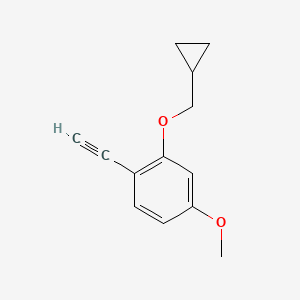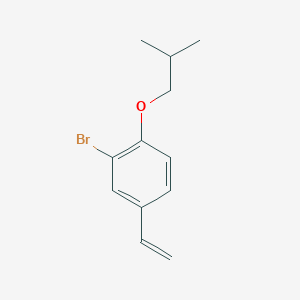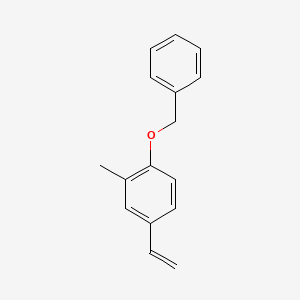
1-(Benzyloxy)-2-methyl-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methyl-4-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-methyl-4-vinylphenol using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the vinyl group yields ethyl-substituted benzene derivatives.
- Substitution reactions yield various halogenated or alkylated benzene derivatives .
Scientific Research Applications
1-(Benzyloxy)-2-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methyl-4-vinylbenzene depends on its application:
In chemical reactions: The benzyloxy group can act as a leaving group in substitution reactions, while the vinyl group can participate in polymerization.
In biological systems: The compound may interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-2-methylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
1-(Benzyloxy)-4-vinylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(Benzyloxy)-2-methyl-4-vinylbenzene is unique due to the combination of its benzyloxy, methyl, and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-ethenyl-2-methyl-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGILMLLLUMQFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
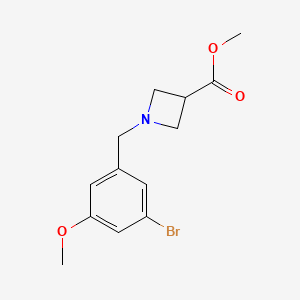
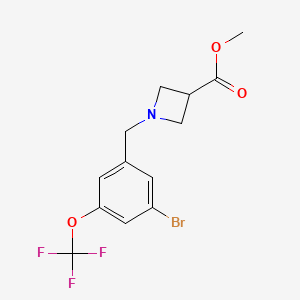
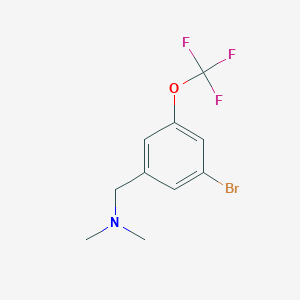
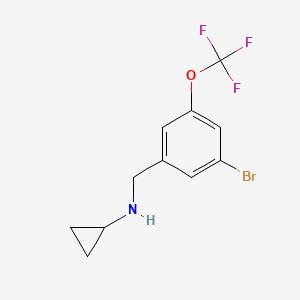
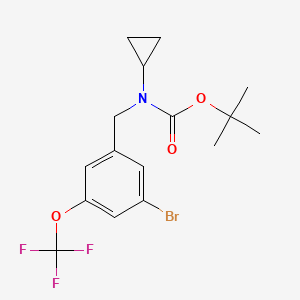
![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)

